2-Cyclohexyl-2-hydroxyacetonitrile 2-Cyclohexyl-2-hydroxyacetonitrile
Brand Name: Vulcanchem
CAS No.: 4354-47-6
VCID: VC5304340
InChI: InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2
SMILES: C1CCC(CC1)C(C#N)O
Molecular Formula: C8H13NO
Molecular Weight: 139.198

2-Cyclohexyl-2-hydroxyacetonitrile

CAS No.: 4354-47-6

Cat. No.: VC5304340

Molecular Formula: C8H13NO

Molecular Weight: 139.198

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-2-hydroxyacetonitrile - 4354-47-6

Specification

CAS No. 4354-47-6
Molecular Formula C8H13NO
Molecular Weight 139.198
IUPAC Name 2-cyclohexyl-2-hydroxyacetonitrile
Standard InChI InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2
Standard InChI Key JLNKJTJSIQKWEU-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C#N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a central carbon atom bonded to a hydroxyl group (OH-\text{OH}), a nitrile group (C#N-\text{C}\#\text{N}), and a cyclohexyl substituent. The stereocenter at the hydroxyl-bearing carbon gives rise to enantiomeric forms: (RR)-2-cyclohexyl-2-hydroxyacetonitrile (CAS 100007-62-3) and (SS)-2-cyclohexyl-2-hydroxyacetonitrile (CAS 107485-34-7) . The (RR)-enantiomer’s InChIKey (JLNKJTJSIQKWEU-QMMMGPOBSA-N) distinguishes it from the (SS)-form (JLNKJTJSIQKWEU-UHFFFAOYSA-N) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H13NO\text{C}_8\text{H}_{13}\text{NO}
Molecular Weight139.19 g/mol
XLogP31.7
Topological Polar SA44 Ų
Rotatable Bond Count1

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound remains sparse in public databases, but its isomeric SMILES (C1CCC(CC1)C@HO) and canonical SMILES (C1CCC(CC1)C(C#N)O) confirm stereochemical variability . Mass spectrometry reveals an exact mass of 139.099714 Da, consistent with its molecular formula .

Synthesis and Stereochemical Control

Catalytic Asymmetric Synthesis

Enantioselective synthesis of 2-cyclohexyl-2-hydroxyacetonitrile leverages hydroxynitrile lyases, such as the (SS)-specific enzyme from Hevea brasiliensis, which catalyzes the addition of hydrogen cyanide to cyclohexanone . This biocatalytic route achieves enantiomeric excess (eeee) >95% under optimized conditions .

Copper-Catalyzed Substitution

Recent advances in C–Si bond formation employ α-triflyloxy nitriles as substrates. For example, copper-catalyzed substitution with silyl nucleophiles proceeds with inversion of configuration, enabling access to α-silylated derivatives . This method tolerates diverse functional groups, making it viable for modifying 2-cyclohexyl-2-hydroxyacetonitrile .

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsOutcomeReference
Biocatalytic(SS)-HNL, HCN, pH 5.5(SS)-enantiomer, 98% eeee
Copper CatalysisCu(OTf)2_2, PhSiH3_3, THFα-Silylated nitrile

Applications in Organic Synthesis

Chiral Building Block

The compound’s stereocenter and nitrile group make it valuable for constructing complex molecules. For instance, reduction of the nitrile to an amine or hydrolysis to a carboxylic acid enables access to β-amino alcohols or α-hydroxy acids, respectively .

Pharmaceutical Intermediates

While direct pharmaceutical applications are undocumented, structurally related cyanohydrins serve as precursors to antihypertensive agents and antiviral drugs . The cyclohexyl group may enhance lipophilicity, improving blood-brain barrier penetration in candidate molecules .

ParameterValueSource
Storage ConditionsSealed, dry, 2–8°C
StabilityHygroscopic; light-sensitive

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